molecular formula C11H17NO2 B6226919 2-(3-methoxyphenoxy)-2-methylpropan-1-amine CAS No. 1082423-84-4

2-(3-methoxyphenoxy)-2-methylpropan-1-amine

Cat. No.: B6226919
CAS No.: 1082423-84-4
M. Wt: 195.26 g/mol
InChI Key: IEVFVNXKHYRAGO-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-2-methylpropan-1-amine is an organic compound with a complex structure that includes a methoxyphenyl group and an amine group attached to a methylpropan backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyphenol and 2-bromo-2-methylpropane.

    Ether Formation: 3-Methoxyphenol reacts with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate to form 2-(3-methoxyphenoxy)-2-methylpropane.

    Amination: The resulting ether undergoes a nucleophilic substitution reaction with ammonia or an amine source to introduce the amine group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step, and purification processes such as distillation or crystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(3-Methoxyphenoxy)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as its role as a precursor to pharmaceuticals, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-methoxyphenoxy)-2-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)-2-methylpropan-1-amine: Similar structure but with the methoxy group in the para position.

    2-(3-Ethoxyphenoxy)-2-methylpropan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-(3-Methoxyphenoxy)-2-methylpropan-1-amine is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

1082423-84-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(3-methoxyphenoxy)-2-methylpropan-1-amine

InChI

InChI=1S/C11H17NO2/c1-11(2,8-12)14-10-6-4-5-9(7-10)13-3/h4-7H,8,12H2,1-3H3

InChI Key

IEVFVNXKHYRAGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)OC1=CC=CC(=C1)OC

Purity

95

Origin of Product

United States

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